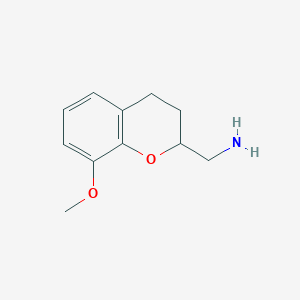

2-Aminomethyl-8-methoxychroman

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(8-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-8-5-6-9(7-12)14-11(8)10/h2-4,9H,5-7,12H2,1H3 |

InChI Key |

MPRYFARMZZMORH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(CC2)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl 8 Methoxychroman and Structural Analogs

Stereoselective and Enantioselective Synthesis of 2-Aminomethylchromans

The creation of chiral 2-substituted chromans is of significant interest due to their prevalence in bioactive compounds. core.ac.uk Various enantioselective synthetic methods have been developed to meet this demand. core.ac.uk

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chroman derivatives. Organocatalysis, in particular, has emerged as a prominent strategy. For instance, bifunctional organocatalysts, such as those based on cinchona alkaloids, have been successfully employed to facilitate the asymmetric synthesis of chroman derivatives through intramolecular oxy-Michael addition reactions. core.ac.uk This approach allows for the creation of optically active 2-substituted chromans in high yields. core.ac.uk

Another effective method involves the use of squaramide-based organocatalysts in domino reactions. rsc.org For example, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins catalyzed by a quinine-derived squaramide can produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). rsc.org The choice of catalyst is critical, with squaramide catalysts often showing superior stereoinduction compared to their thiourea (B124793) counterparts in these transformations. rsc.org

The following table summarizes the performance of different catalysts in an asymmetric oxa-Michael-nitro-Michael domino reaction to synthesize chiral chromans:

| Catalyst | Yield (%) | dr | ee (%) |

| Thiourea-based | 72 | >20:1 | 75 |

| Squaramide-based | 78 | >20:1 | 92 |

| Cinchonine-derived | 65 | 15:1 | 88 |

| Data derived from a representative asymmetric synthesis of polysubstituted chiral chromans. rsc.org |

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters within the chroman scaffold. One notable approach is the organocatalytic oxa-Michael-nitro-Michael domino reaction, which can generate chroman derivatives bearing three contiguous stereogenic centers. rsc.org By carefully selecting the catalyst and reaction conditions, high diastereoselectivities can be achieved. rsc.org

For instance, the reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins has been shown to produce chiral chromans with excellent diastereomeric ratios, often exceeding 20:1. rsc.orgresearchgate.net The specific stereochemical outcome is influenced by the catalyst, which directs the approach of the reactants to form the desired diastereomer. rsc.org

Chiral resolution is a classical yet effective method for separating racemic mixtures of chroman derivatives into their individual enantiomers. wikipedia.orgchemeurope.com This technique is particularly useful when direct asymmetric synthesis is challenging or results in low enantiomeric excess. onyxipca.com The most common method involves the formation of diastereomeric salts by reacting the racemic chroman, often an amine or a carboxylic acid, with a chiral resolving agent. wikipedia.orgchemeurope.com

Commonly used chiral resolving agents include tartaric acid, mandelic acid, and camphor (B46023) sulfonic acid. onyxipca.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another approach to enantioenrichment is through chiral column chromatography. nih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov While effective, this technique can be costly and time-consuming for large-scale preparations. onyxipca.com

The following table lists common chiral resolving agents and their typical applications:

| Resolving Agent | Target Functional Group | Separation Method |

| Tartaric acid | Amines | Fractional Crystallization |

| Mandelic acid | Alcohols, Amines | Fractional Crystallization |

| Camphor sulfonic acid | Amines | Fractional Crystallization |

| Brucine | Carboxylic acids | Fractional Crystallization |

Regioselective Introduction of the 8-Methoxy Substituent within the Chroman Scaffold

The precise placement of the 8-methoxy group on the chroman ring is a critical step in the synthesis of 2-aminomethyl-8-methoxychroman. This is typically achieved through the careful selection of starting materials where the methoxy (B1213986) group is already in the desired position on the phenolic precursor.

For example, the synthesis can start from a substituted phenol, such as 2-bromo-6-methoxyphenol, which then undergoes a series of reactions to construct the chroman ring. The regioselectivity is thus dictated by the initial substitution pattern of the aromatic ring.

Chemical Transformations for Functionalizing the 2-Aminomethyl Moiety

The 2-aminomethyl group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. researchgate.net Standard transformations of the primary amine include acylation, alkylation, and sulfonylation to introduce various substituents.

For instance, the primary amine can be acylated with acid chlorides or anhydrides to form amides. Alkylation, often performed with alkyl halides, can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives. These modifications are crucial for exploring the structure-activity relationships of 2-aminomethylchroman analogs.

Multi-Step Synthetic Pathways to Complex this compound Architectures

The synthesis of complex this compound analogs often requires multi-step sequences that combine several of the methodologies discussed above. researchgate.net A general synthetic route might begin with the construction of the 8-methoxychroman (B3249143) core, followed by the introduction and functionalization of the 2-aminomethyl group.

One potential pathway could involve the following key steps:

Synthesis of the Chroman Core: An enantioselective method, such as an organocatalyzed intramolecular oxy-Michael addition, could be used to form the chiral chroman ring from a suitably substituted phenolic precursor. core.ac.uk

Introduction of the 2-Aminomethyl Precursor: The 2-position of the chroman ring could be functionalized with a group that can be converted to an aminomethyl moiety, such as a nitrile or a nitro group.

Reduction to the Amine: The precursor group at the 2-position is then reduced to the primary amine. For example, a nitrile can be reduced using lithium aluminum hydride, or a nitro group can be reduced by catalytic hydrogenation.

Functionalization of the Amine: The resulting 2-aminomethyl group can then be further modified as described in the previous section to generate a library of analogs. researchgate.net

Exploration of Organocatalytic and Metal-Catalyzed Reactions in Chroman Synthesis

The synthesis of the chroman backbone, a key structural feature of this compound and its analogs, has been significantly advanced through the development of sophisticated organocatalytic and metal-catalyzed reactions. These methodologies offer high levels of stereocontrol, efficiency, and functional group tolerance, providing powerful tools for the construction of these valuable heterocyclic compounds.

Organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, has emerged as a particularly effective strategy for the asymmetric synthesis of chromans. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, thereby increasing synthetic efficiency. nih.govacs.orgrsc.org A common approach involves the conjugate addition of a phenolic component to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

For instance, bifunctional organocatalysts, such as those derived from thiourea or cinchona alkaloids, have been successfully employed in oxa-Michael-Michael cascade reactions to produce highly substituted chromans with excellent enantioselectivities (up to >99%) and good yields. acs.org Similarly, domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, have yielded functionalized chromanes in high yields and with exceptional stereoselectivity. nih.gov The versatility of organocatalysis is further demonstrated in multicomponent cascade reactions that can assemble simple starting materials into complex chroman-fused spirooxindoles. rsc.org

Metal-catalyzed reactions represent another cornerstone in the synthesis of chromans and their derivatives. Transition metals such as palladium, copper, gold, nickel, and ruthenium have all been utilized to catalyze key bond-forming steps in the construction of the chroman ring system. chemrxiv.orgresearchgate.netthieme-connect.comnih.gov Palladium- and copper-catalyzed intramolecular C–O bond formation from aryl halides is a well-established method for preparing a variety of oxygen-containing heterocycles, including 2-aryl-substituted chromans. thieme-connect.com This approach also allows for the synthesis of enantiomerically enriched chromans through asymmetric allylic etherification using chiral ligands. thieme-connect.com

Gold catalysts have proven effective in the synthesis of chroman-3-ones via the oxidation of propargyl aryl ethers. nih.gov Nickel-catalyzed asymmetric synthesis has been employed to produce chiral chromans bearing chiral tertiary alcohol silyl (B83357) ethers with excellent yields and enantioselectivities. chemrxiv.org Furthermore, ruthenium(II) pincer complexes have been shown to catalyze the coupling of naphthols with allylic alcohols to form benzo[f]chromanes. researchgate.net Visible-light-driven photoredox catalysis offers a metal- and oxidant-free alternative for the synthesis of 3-(arylmethyl)chroman-4-ones through an alkene acylarylation process. frontiersin.org

The following tables summarize representative examples of organocatalytic and metal-catalyzed reactions for the synthesis of chroman derivatives, highlighting the diversity of catalysts, substrates, and the high levels of stereocontrol that can be achieved.

Table 1: Examples of Organocatalytic Reactions in Chroman Synthesis

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Bifunctional thiourea | Oxa-Michael-Michael cascade | Phenol derivative and α,β-unsaturated aldehyde | Highly substituted chroman | up to 95 | up to 5:1 | up to >99 |

| Modularly designed organocatalyst (from cinchona alkaloid) | Domino Michael/hemiacetalization | Aliphatic aldehyde and (E)-2-(2-nitrovinyl)phenol | Functionalized chromane (B1220400) | up to 97 | up to 99:1 | up to 99 |

| (S)-Diphenylprolinol trimethylsilyl (B98337) ether | Tandem oxo-Michael-IED/HDA | (E)-2-Hydroxyaryl-2-oxobut-3-enoate and enal | Tricyclic chroman derivative | up to 96 | up to >30/1 | up to >99 |

Table 2: Examples of Metal-Catalyzed Reactions in Chroman Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Palladium catalyst with chiral IndPHOX ligand | Asymmetric allylic etherification | Aryl bromide and allylic alcohol | 2-Aryl-substituted chroman | - | up to 89 |

| Gold catalyst (BrettPhosAuNTf₂) | Alkyne oxidation | Propargyl aryl ether | Chroman-3-one | up to 78 | - |

| Nickel catalyst (Ni(cod)₂) with (R)-AntPhos ligand | Asymmetric reductive cyclization | Aryl chained alkynone | Chroman with chiral tertiary alcohol silyl ether | Excellent | Excellent |

Comprehensive Spectroscopic Characterization and Elucidation of 2 Aminomethyl 8 Methoxychroman Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Aminomethyl-8-methoxychroman provides a wealth of information through the chemical shifts, integration, and multiplicity of the proton signals. The expected signals are assigned based on established chemical shift ranges for similar structural motifs, such as chroman derivatives and aliphatic amines. scispace.comchemicalbook.comlibretexts.org

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring (H-5, H-6, and H-7). These protons would appear as a complex multiplet system due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) at the C-8 position would produce a sharp singlet, typically in the range of 3.7-3.9 ppm. compoundchem.com

The protons on the chroman ring and the aminomethyl side chain exhibit characteristic signals in the aliphatic region. oregonstate.edulibretexts.org The proton at the C-2 position (H-2) is expected to be a multiplet, coupled to both the protons on the adjacent C-3 and the aminomethyl group. The two diastereotopic protons at C-3 and C-4 would likely appear as complex multiplets due to both geminal and vicinal coupling. The protons of the aminomethyl group (-CH₂NH₂) would also give rise to a distinct signal, the chemical shift of which is influenced by the electronegative nitrogen atom. libretexts.org The amine protons (-NH₂) themselves typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-5, H-6, H-7 | 6.6 - 6.9 | Multiplets (m) | Aromatic protons on the benzene ring. |

| 8-OCH₃ | 3.7 - 3.9 | Singlet (s) | Protons of the methoxy group. |

| H-4 | 2.7 - 2.9 | Multiplet (m) | Benzylic protons adjacent to the aromatic ring. |

| H-3 | 1.8 - 2.1 | Multiplet (m) | Methylene protons on the chroman ring. |

| H-2 | 3.9 - 4.2 | Multiplet (m) | Proton at the stereocenter, adjacent to the ring oxygen and side chain. |

| -CH₂NH₂ | 2.8 - 3.1 | Multiplet (m) | Protons of the aminomethyl side chain. |

| -NH₂ | 1.0 - 4.0 | Broad Singlet (br s) | Amine protons; shift and appearance are concentration and solvent dependent. |

The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edulibretexts.org

The aromatic carbons would resonate in the typical downfield region of 110-150 ppm. The carbon attached to the oxygen of the methoxy group (C-8) and the chroman ring oxygen (C-8a) would be found at the lower field end of this range. The methoxy carbon (-OCH₃) itself is expected around 55-60 ppm. libretexts.org

The aliphatic carbons of the chroman ring (C-2, C-3, C-4) and the aminomethyl side chain (-CH₂NH₂) would appear in the upfield region of the spectrum. mdpi.com The C-2 carbon, being attached to both an oxygen and a nitrogen-bearing carbon, would be the most downfield of this group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-8a | ~148 |

| C-8 | ~145 |

| C-4a | ~122 |

| C-5, C-6, C-7 | 110 - 120 |

| C-2 | ~75 |

| 8-OCH₃ | ~56 |

| -CH₂NH₂ | ~45 |

| C-4 | ~25 |

| C-3 | ~22 |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. scielo.br

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. Key expected correlations include those between H-2 and the C-3 protons, between the C-3 and C-4 protons, and among the aromatic protons H-5, H-6, and H-7. This confirms the connectivity within the aliphatic and aromatic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming the assignment of the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. NOESY data can help elucidate the three-dimensional structure and stereochemistry, such as the relative orientation of the aminomethyl group with respect to the chroman ring.

Advanced Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅NO₂), the calculated monoisotopic mass is 193.1103 g/mol . A high-resolution mass spectrum would show a molecular ion (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 194.1176, confirming the elemental composition.

The fragmentation pattern provides a fingerprint of the molecule's structure. wikipedia.org For amines, a characteristic fragmentation is α-cleavage, which is the breaking of the bond adjacent to the C-N bond. libretexts.orgyoutube.com A major fragmentation pathway for this compound would likely involve the cleavage of the C2-C(aminomethyl) bond, leading to a stable, resonance-stabilized chroman cation. Another common fragmentation for amines is the loss of the largest alkyl group attached to the α-carbon. miamioh.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The spectrum is a unique fingerprint of the functional groups present. sigmaaldrich.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3250 (two bands) | Primary Amine (-NH₂) orgchemboulder.com |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂-, -CH₃ |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) orgchemboulder.com |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| Aromatic C-O Stretch | 1260 - 1200 | Aryl Ether (Ar-O-CH₃) |

| Aliphatic C-O Stretch | 1150 - 1085 | Alkyl Ether (ring) |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine libretexts.org |

The presence of a primary amine is strongly indicated by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com Aromatic and aliphatic C-H stretches would also be clearly visible. The aromatic nature of the molecule is further confirmed by C=C stretching absorptions between 1600 and 1450 cm⁻¹. The two distinct ether linkages (aromatic and aliphatic) would give rise to strong C-O stretching bands in the 1260-1085 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as the aromatic ring in this compound, absorb UV light, promoting electrons from a π bonding orbital to a π* antibonding orbital (π → π* transition). researchgate.net

The benzene ring is the primary chromophore. The presence of substituents, known as auxochromes, such as the methoxy (-OCH₃) and amino (-NH₂) groups, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. nih.gov It is expected that this compound would exhibit strong absorption bands in the UV region, likely between 230 and 280 nm, characteristic of a substituted benzene derivative. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

Following an extensive search of scientific literature and crystallographic databases, it has been determined that the specific X-ray crystallographic data for this compound is not publicly available. No published studies were identified that report the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates could not be obtained.

The determination of a molecule's three-dimensional structure and its absolute configuration is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, for chiral molecules such as this compound, specialized X-ray diffraction techniques can determine the absolute configuration of stereocenters without the need for reference to other chiral compounds.

While the crystal structure of the specific target compound is not available, the scientific literature does contain crystallographic data for various derivatives of the broader chromane (B1220400) class of compounds. These studies demonstrate the utility of X-ray crystallography in confirming the structural features of the chromane ring system and the stereochemical orientation of its substituents. For instance, studies on related chromane derivatives have successfully elucidated their conformational isomers and intermolecular interactions within the crystal lattice.

Without experimental crystallographic data for this compound, any discussion of its precise three-dimensional structure and absolute configuration would be speculative. The synthesis and subsequent crystallographic analysis of a suitable single crystal of this compound would be required to definitively establish these structural parameters.

Investigations into the Molecular Interactions and Biological Mechanisms of 2 Aminomethyl 8 Methoxychroman

Identification and Validation of Molecular Targets and Binding Receptors

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its pharmacological effects. This process, often termed target deconvolution, employs a range of advanced techniques from chemical biology and biophysics to pinpoint the proteins or other macromolecules with which the compound interacts.

Target deconvolution is the retrospective identification of the molecular targets that are responsible for an observed phenotypic response to a small molecule. technologynetworks.com This process is essential for understanding a compound's mechanism of action and for optimizing lead compounds in drug discovery. nih.gov Several experimental strategies can be applied for target deconvolution. technologynetworks.com

One common approach is affinity chromatography . In this method, the small molecule (ligand) is chemically modified with a linker and immobilized on a solid support, such as chromatography beads. technologynetworks.com This immobilized ligand is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to the ligand are "captured" on the support, while non-binding proteins are washed away. nih.gov The captured proteins are then eluted and identified, usually by mass spectrometry. technologynetworks.comnih.gov

Other powerful techniques include the use of protein microarrays , where thousands of purified proteins are spotted onto a glass slide and incubated with a labeled version of the small molecule to identify binding events. technologynetworks.com Expression cloning technologies, such as phage display, can also be used, where libraries of potential target proteins are expressed on the surface of bacteriophages and screened for their ability to bind to the immobilized compound. technologynetworks.com While these strategies are broadly applicable, specific studies detailing their use for the deconvolution of targets for 2-Aminomethyl-8-methoxychroman are not prominent in the reviewed scientific literature.

Chemical proteomics combines chemical tools with mass spectrometry-based proteomics to study protein function and drug interactions in complex biological systems. nih.govresearchgate.net This field provides powerful methods for identifying the protein targets of a small molecule directly within a native cellular environment. nih.gov

A key strategy involves the design of chemical probes , which are modified versions of the bioactive compound. These probes typically contain two additional functionalities: a reactive group for covalently cross-linking to the target protein and a reporter tag (like biotin (B1667282) or an azide (B81097) group) for enrichment and identification. longdom.org For instance, a streamlined approach utilizes a single, photoreactive cleavable chloroalkane capture tag that, when attached to a bioactive compound, facilitates the selective isolation of its cellular targets for mass spectrometry analysis. nih.govresearchgate.net Upon binding to its target, the probe can be permanently linked via photo-cross-linking, allowing for the isolation of the ligand-protein complex from the cell lysate using the reporter tag. researchgate.net

Chemical cross-linking coupled with mass spectrometry (XL-MS) is another powerful tool for profiling protein-protein interactions (PPIs) and can also be used to map the binding site of a small molecule on its target protein. austinpublishinggroup.comnih.gov This technique uses cross-linking reagents to covalently link interacting proteins, which are then digested and analyzed by mass spectrometry to identify the linked peptides, providing information on protein complexes and interaction interfaces. longdom.orgaustinpublishinggroup.com Although these techniques are at the forefront of target identification, their specific application to profile the protein interactions of this compound has not been detailed in available research.

Once a potential molecular target has been identified, biophysical techniques are employed to validate the interaction and quantitatively characterize the binding parameters. These methods directly measure the physical properties of the binding event between a ligand and its target protein.

Fluorescence spectroscopy is a widely used technique to study ligand binding. It can monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding or use extrinsic fluorescent probes. mdpi.com These changes can be used to calculate binding constants (Kb) and determine the number of binding sites. mdpi.com

Circular Dichroism (CD) spectroscopy is the preferred method for studying the conformational behavior and secondary structure of proteins in solution. It can detect changes in a protein's conformation that may occur upon ligand binding. nih.gov

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a technique that can accurately determine the mass and oligomeric state of proteins in solution. It is particularly useful for assessing whether a ligand induces a change in the protein's oligomerization state, which can be a key aspect of its mechanism of action. nih.gov Other important techniques include isothermal titration calorimetry (ITC), which measures the heat change upon binding to determine thermodynamic parameters, and surface plasmon resonance (SPR), which measures binding kinetics in real-time. While these methods are fundamental for characterizing ligand-target interactions, specific biophysical data for this compound is not available. However, molecular modeling studies on other chroman-4-one derivatives have been used to predict binding modes to potential microbial protein targets, illustrating a computational biophysical approach. mdpi.com

Enzymatic Activity Modulation and Inhibition Profiling

Many small molecules exert their biological effects by modulating the activity of enzymes. Profiling the inhibitory or activatory effects of a compound against a panel of enzymes is crucial for understanding its mechanism of action, selectivity, and potential off-target effects.

The cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases, are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. nih.gov There are two main isoforms: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and is upregulated during inflammation. nih.gov The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) comes from the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, arise from the concurrent inhibition of COX-1. nih.govelsevierpure.com Therefore, developing inhibitors with high selectivity for COX-2 over COX-1 is a major goal in anti-inflammatory drug design. nih.gov

While no specific data on the COX inhibitory activity of this compound was found, studies on related natural product structures containing a chromane (B1220400) core, such as Kuwanon derivatives from Morus alba, have been conducted. Certain kuwanons demonstrated potent and selective COX-2 inhibitory activity. This highlights that the broader chromane scaffold has the potential for interaction with cyclooxygenase enzymes.

Below is a table of the COX inhibitory activity for selected Kuwanon derivatives, which serve as an example for this class of compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| Kuwanon A | >100 | 14 | >7.1 |

| Kuwanon H | 25 | 15 | 1.7 |

| Celecoxib (Control) | >100 | 16 | >6.3 |

| Data sourced from a 2022 study on Kuwanon derivatives. mdpi.com |

Sirtuins are a class of NAD⁺-dependent protein deacetylases that are involved in numerous cellular processes, including cell cycle regulation, metabolism, and aging. acs.orgnih.govacs.org The human isotype Sirt2 has been implicated in cancer and neurodegenerative diseases, making it an attractive therapeutic target. nih.govacs.orgharvard.edu

Research has identified that derivatives of the chroman scaffold, specifically chroman-4-ones, can act as potent and highly selective inhibitors of Sirt2. acs.orgnih.govacs.org Structure-activity relationship (SAR) studies on these compounds have revealed key structural features required for potent inhibition. These include:

An alkyl side chain at the 2-position of the chroman ring. acs.orgnih.gov

Large, electron-withdrawing substituents at the 6- and 8-positions. nih.govacs.org

An intact carbonyl group at the 4-position. nih.govacs.org

Even minor modifications to these features can result in a significant loss of inhibitory potency. acs.org Molecular modeling studies suggest that these inhibitors bind in a region of the enzyme known as the C-pocket, which is adjacent to the NAD⁺ binding site. acs.org The selectivity for Sirt2 over other isoforms like Sirt1 and Sirt3 is a notable feature of these chroman-based inhibitors. nih.govacs.org This selectivity is attributed to a ligand-induced structural rearrangement of the active site, which reveals a unique binding pocket not exploited by other inhibitors. harvard.edu The inhibition of Sirt2 in cancer cells by these compounds leads to the hyperacetylation of α-tubulin, a known Sirt2 substrate, which correlates with antiproliferative effects. acs.org

The table below presents the inhibitory activity of several substituted chroman-4-one derivatives against Sirtuins 1, 2, and 3.

| Compound | Substituents | SIRT2 IC50 (µM) | SIRT1 % Inhibition @ 100 µM | SIRT3 % Inhibition @ 100 µM |

| 1 | 6,8-di-Br, 2-pentyl | 1.5 | 10 | 10 |

| 2 | 6-Cl, 8-Br, 2-pentyl | 2.5 | 14 | 14 |

| 3 | 6-Br, 8-Cl, 2-pentyl | 3.3 | 11 | 12 |

| 4 | 6,8-di-Cl, 2-pentyl | 3.4 | 12 | 11 |

| 5 | 8-Br, 2-pentyl | 10.1 | 10 | 13 |

| 6 | 6-Br, 2-pentyl | 11.2 | 15 | 16 |

| Data adapted from a 2012 study on chroman-4-one derivatives. nih.govacs.org |

Exploration of Histone Deacetylase (HDAC) and Aromatase Modulatory Activities

The chroman scaffold, a core component of this compound, has been the subject of investigations into its potential to modulate the activity of key enzymes involved in epigenetic regulation and steroid biosynthesis, namely Histone Deacetylases (HDACs) and aromatase.

Research into chroman and its derivatives has revealed their potential as inhibitors of sirtuin 2 (SIRT2), a class III HDAC. A series of substituted chromone (B188151) and chroman-4-one derivatives have been synthesized and evaluated for their inhibitory effects on SIRT2. Notably, compounds with larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring demonstrated favorable inhibitory activity. The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. These findings suggest that the chroman scaffold is a promising starting point for the development of selective SIRT2 inhibitors. nih.gov

In the context of aromatase inhibition, a study focused on the design and development of isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives as potential aromatase inhibitors. Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. The study found that certain isoflavanone derivatives exhibited potent inhibitory effects against aromatase. For instance, 6-methoxy-3-phenylchroman-4-one displayed an IC50 value of 0.26 μM. nih.gov Docking simulations indicated that these compounds interact with the enzyme through hydrophobic interactions, hydrogen bonding, and coordination with the heme iron. nih.gov

Table 1: Inhibitory Activity of Chroman Derivatives on HDAC and Aromatase

| Compound/Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (HDAC) | 1.5 μM nih.gov |

| 6-methoxy-3-phenylchroman-4-one | Aromatase | 0.26 μM nih.gov |

| 3-(4-phenoxyphenyl)chroman-4-one | Aromatase | 2.4 μM nih.gov |

| 3-(pyridin-3-yl)chroman-4-one | Aromatase | 5.8 μM nih.gov |

Profiling of Methyltransferase (MTase) Enzyme Interactions

The potential for chroman-related structures to interact with methyltransferase (MTase) enzymes has been explored, particularly in the context of DNA methyltransferases (DNMTs). DNMTs are key enzymes in epigenetic regulation, and their inhibition is a therapeutic strategy in cancer.

A computational study aimed at discovering novel DNMT inhibitors from natural sources identified derivatives of coumarins and flavones, which share structural similarities with the chroman moiety, as promising candidates. mdpi.com The study utilized a combination of pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulations. The in silico pipeline prioritized five natural compounds, including coumarin (B35378) and flavone (B191248) derivatives, which were then subjected to biological evaluation. These compounds exhibited inhibitory activity against total DNMTs in the range of 30–45% at a concentration of 100 µM. mdpi.com This suggests that the core scaffold present in these natural products, which is related to the chroman structure, can serve as a basis for the design of novel DNMT inhibitors.

Receptor Pharmacology and Ligand-Binding Affinity

The interaction of this compound and related scaffolds with key neurotransmitter and peptide receptors has been a subject of pharmacological investigation.

Agonistic and Antagonistic Properties at Dopamine (B1211576) D2 Receptors

While specific data on the agonistic or antagonistic properties of this compound at dopamine D2 receptors is limited, research on related dopamine D2 receptor agonists provides a framework for understanding potential interactions. Dopamine receptor agonists are a class of drugs that mimic the action of dopamine and are used in the treatment of conditions like Parkinson's disease and prolactinoma. nih.gov These agonists primarily exert their effects by acting on D2 receptors. nih.gov The development of selective D2 receptor agonists is an active area of research, with a focus on designing molecules that fit the dopamine D2 receptor agonist pharmacophore model. nih.gov

Modulation of Somatostatin (B550006) Receptor Subtypes by Chroman Scaffolds

The chroman scaffold has been utilized as a template for the development of peptidomimetics targeting somatostatin receptors (SSTRs). Somatostatin is a regulatory peptide that exerts its effects through five receptor subtypes (SSTR1-5). mdpi.com A study focused on creating somatostatin β-turn mimetics based on chroman-4-one and chromone ring systems. By introducing side chain equivalents of the crucial Trp8 and Lys9 residues of somatostatin at the 2- and 8-positions of the chroman scaffold, researchers developed compounds with affinity for SSTRs. nih.gov This proof-of-concept study demonstrated that certain chroman derivatives could bind to sst2 and sst4 receptors with Ki values in the low micromolar range, indicating that the chroman scaffold can be effectively used to design modulators of somatostatin receptor subtypes. nih.gov

Table 2: Binding Affinity of Chroman-based Somatostatin Receptor Modulators

| Receptor Subtype | Compound Type | Ki Value |

|---|---|---|

| sst2 | Chroman-4-one/Chromone derivative | Low μM range nih.gov |

| sst4 | Chroman-4-one/Chromone derivative | Low μM range nih.gov |

Elucidation of Intracellular Signaling Pathway Modulation

The influence of chroman and its derivatives on key intracellular signaling pathways, such as NF-κB and MAPK, has been investigated to understand their broader cellular effects.

Impact on NF-κB and MAPK Signaling Cascades

Research has demonstrated that chroman derivatives can modulate the nuclear factor-kappaB (NF-κB) signaling pathway. A study on a series of chroman-2-carboxylic acid N-(substituted)phenylamides revealed their ability to inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. nih.gov The most active compound, which contained a 4-Cl substituent on the phenyl ring, exhibited an IC50 of 18.2 μM for NF-κB inhibition. nih.gov This indicates that the chroman structure can serve as a scaffold for developing inhibitors of the NF-κB pathway.

In the context of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a study on 8-methoxycoumarin (B1348513) (8-methoxy-chromen-2-one), a compound structurally related to this compound, showed its ability to enhance melanogenesis via the MAPK signaling pathway. nih.govresearchgate.net The study found that 8-methoxycoumarin promoted the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), while inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govresearchgate.net This modulation of the MAPK cascade suggests that compounds with a methoxy-chroman core may influence cellular processes regulated by this pathway.

Table 3: Modulation of Signaling Pathways by Chroman Derivatives

| Signaling Pathway | Compound/Derivative | Effect | IC50/Observation |

|---|---|---|---|

| NF-κB | Chroman-2-carboxylic acid N-(4-chlorophenyl)amide | Inhibition | 18.2 μM nih.gov |

| MAPK (p38, JNK) | 8-methoxycoumarin | Phosphorylation (Activation) | Upregulation of melanogenesis nih.govresearchgate.net |

| MAPK (ERK) | 8-methoxycoumarin | Inhibition of Phosphorylation | Upregulation of melanogenesis nih.govresearchgate.net |

Activation of Nrf2 Antioxidant Pathway Mechanisms

Currently, there is no scientific literature available that specifically investigates the activation of the Nrf2 antioxidant pathway by this compound.

Cellular Mechanistic Studies Beyond Enzyme/Receptor Modulation

Interactions with Tubulin Polymerization Dynamics

There is no available research data on the interactions of this compound with tubulin polymerization dynamics.

Inhibition of Iron-Dependent Lipid Peroxidation Processes

A series of 2-(aminomethyl)chromans has been identified as potent inhibitors of iron-dependent lipid peroxidation. nih.gov Compounds within this class have demonstrated high efficacy in inhibiting lipid peroxidation, with IC50 values as low as 0.2 microM. nih.govdatapdf.com This inhibitory action is a key mechanism for protecting against cellular damage induced by oxidative stress, particularly in the central nervous system. nih.gov

The inhibition of iron-dependent lipid peroxidation by 2-(aminomethyl)chromans underscores their potential as cerebroprotective antioxidants. nih.gov Research has shown that selected compounds from this class can enhance early neurological recovery and survival in models of head injury. nih.govdatapdf.com This protective effect is attributed to their ability to mitigate the damaging cascade of oxygen radicals in post-ischemic brain damage. nih.gov One of the most effective compounds in this series demonstrated significant neuroprotection in models of cerebral ischemia. nih.gov Further studies have corroborated the effectiveness of 2-(aminomethyl)chromans in preventing lipid peroxidation induced by agents like arachidonic acid in brain microvessel endothelial cells. nih.gov

Table 1: Inhibitory Potency of 2-(Aminomethyl)chroman Class against Iron-Dependent Lipid Peroxidation

| Compound Class | Mechanism of Action | Reported IC50 Value |

| 2-(Aminomethyl)chromans | Inhibition of iron-dependent lipid peroxidation | As low as 0.2 µM |

Computational Chemistry and Cheminformatics Approaches in 2 Aminomethyl 8 Methoxychroman Research

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum physics. These methods provide a detailed description of the electronic distribution, which is crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to predict geometries, vibrational frequencies, and electronic properties, offering a balance between accuracy and computational cost. In the study of chromene derivatives, DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level, are used to optimize the molecular structure and analyze electronic properties that are in good agreement with experimental data like X-ray diffraction. mdpi.com

The analysis of a molecule's electronic structure helps in understanding its chemical reactivity. For instance, the distribution of electron density on the molecular surface can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. In a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the analysis of the Hirshfeld surface was used to visualize the reliability of the crystal packing and understand intermolecular interactions. mdpi.com Such analyses are critical for predicting how 2-Aminomethyl-8-methoxychroman might interact with biological macromolecules.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity, indicating that the molecule can easily donate electrons to an acceptor. mdpi.com For the related 8-methoxy-benzo[f]chromene derivative, the calculated HOMO and LUMO energies were -5.947 eV and -2.389 eV, respectively. mdpi.com This indicates a strong ability to donate electrons. The HOMO and LUMO orbitals were primarily located on the 1H-benzo[f]chromene-2-carbonitrile portion of the molecule. mdpi.com A similar analysis for this compound would be crucial for predicting its reactivity in biological systems.

Table 1: Frontier Molecular Orbital Energies for a Related 8-Methoxy-benzo[f]chromene Derivative

| Parameter | Energy (Hartree) | Energy (eV) |

|---|---|---|

| EHOMO | -0.218 | -5.947 |

| ELUMO | -0.08780 | -2.389 |

| Energy Gap (ΔE) | 0.1302 | 3.558 |

Data derived from a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com

Computational methods, particularly DFT, can be used to estimate thermodynamic and kinetic parameters for potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and rate of chemical reactions involving this compound. This is crucial for understanding its metabolic fate in biological systems or for optimizing its synthesis. The combination of machine learning with reaction network approaches is an emerging field for predicting not just the products but also the entire reaction pathways of organic molecules. rsc.org

Molecular Docking and Virtual Screening for Target Prediction and Ligand Prioritization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

Virtual screening uses docking or other computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov For this compound, this approach could be used to identify its potential biological targets by screening it against a database of known protein structures. Conversely, if a target is known, virtual screening of databases containing similar chroman scaffolds can help prioritize which derivatives to synthesize and test. mdpi.com In a study of a related benzo[f]chromene, molecular docking showed strong interaction with DNA methyltransferase 1 (DNMT1), suggesting a potential mechanism of action. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand-protein complex. This is essential for assessing the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net

For a complex between this compound and a potential protein target, an MD simulation could reveal whether the initial binding pose is stable or if the ligand changes its conformation or moves within the binding site. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify key interactions over time. researchgate.netmdpi.com These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD), particularly when the three-dimensional structure of the biological target is unknown. nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov

Starting with a set of known active molecules containing the this compound scaffold, a pharmacophore model could be generated. This model would represent the common chemical features responsible for their biological activity. nih.govnih.gov This pharmacophore can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that match the model and are therefore likely to be active. nih.gov This approach is a powerful strategy for lead identification and optimization in drug discovery campaigns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSAR-Based Molecular Design

There are no published QSAR models or molecular design studies specifically developed for this compound or its derivatives. Research applying mathematical and statistical methods to correlate the chemical structure of this compound analogs with their biological activities is not available. Consequently, no data tables detailing molecular descriptors or predictive activity models can be provided.

Cheminformatics Tools for Chemical Space Exploration and Analog Generation

Specific studies employing cheminformatics tools to explore the chemical space around this compound or to generate novel analogs with desired properties have not been reported in the scientific literature. There are no documented examples of similarity searching, clustering, or library design based on the this compound scaffold.

In Silico Prediction of Potential Off-Targets and Polypharmacology

No in silico studies predicting the potential off-target interactions or exploring the polypharmacological profile of this compound are available. Research using computational methods such as molecular docking, pharmacophore modeling, or machine learning to identify unintended binding partners or to characterize its activity across multiple targets has not been published. Therefore, a data table of predicted off-targets and their associated binding affinities cannot be generated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Aminomethyl 8 Methoxychroman Derivatives

Systematic Exploration of Substituent Effects on Biological Potency

The biological potency of 2-aminomethyl-8-methoxychroman derivatives can be significantly modulated by the nature and position of substituents on the chroman ring system. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical alterations can lead to substantial changes in affinity and efficacy at various biological targets.

For instance, in a related series of 2-aminotetralin analogs, which share structural similarities with the 2-aminomethylchroman scaffold, substitution at the C(5) position has been shown to impact binding preference for serotonin (B10506) receptor subtypes. Analogs with a phenyl or 2'-fluorophenyl group at this position exhibit comparable affinities at 5-HT1A and 5-HT1B receptors, whereas a 2'-chlorophenyl substituent confers a preference for the 5-HT1B receptor. nih.gov This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of the substituent.

The following interactive data table illustrates the effect of C(5) substitution on the binding affinity of 2-aminotetralin derivatives at serotonin 5-HT1A and 5-HT1B receptors, providing a model for potential substituent effects in the this compound series.

Binding Affinity (Ki, nM) of C(5)-Substituted 2-Aminotetralin Analogs

| Compound | C(5) Substituent | 5-HT1A Affinity (Ki, nM) | 5-HT1B Affinity (Ki, nM) |

|---|---|---|---|

| 5-PAT | Phenyl | 15 | 12 |

| FPT | 2'-Fluorophenyl | 20 | 18 |

| CPT | 2'-Chlorophenyl | 45 | 25 |

These findings suggest that a systematic exploration of various substituents—such as electron-donating and electron-withdrawing groups, halogens, and alkyl chains—at different positions of the this compound core is crucial for mapping the SAR landscape and identifying key interactions that govern biological potency.

Stereochemical Influence on Target Binding and Functional Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can profoundly influence how a ligand interacts with its biological target, leading to significant differences in binding affinity and functional activity between enantiomers.

In studies of the structurally related 2-aminotetralin series, a clear stereochemical preference has been observed at serotonin receptors. The (S)-enantiomers consistently demonstrate significantly higher binding affinity (ranging from 35- to 1000-fold) at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to their (R)-counterparts. nih.gov This stereoselective binding indicates that the C(2) position is a crucial molecular determinant for receptor recognition, with the specific orientation of the aminomethyl group being essential for optimal interaction with the receptor's binding pocket.

The functional consequences of stereochemistry are equally pronounced. For example, while the (R)- and (S)-enantiomers of the 5-HT1A receptor agonist 8-OH-DPAT exhibit similar functional potency at this receptor, the (R)-enantiomer is more potent at 5-HT1B and 5-HT1D receptors. nih.gov This demonstrates that stereochemistry can influence not only binding affinity but also the downstream signaling pathways activated by the ligand.

The table below presents the binding affinities of the (R)- and (S)-enantiomers of a representative 2-aminotetralin analog, highlighting the profound impact of stereochemistry.

Stereochemical Influence on Binding Affinity (Ki, nM) of a 2-Aminotetralin Analog

| Enantiomer | 5-HT1A Affinity (Ki, nM) | 5-HT1B Affinity (Ki, nM) | 5-HT1D Affinity (Ki, nM) |

|---|---|---|---|

| (S)-enantiomer | 5 | 8 | 2 |

| (R)-enantiomer | 180 | 500 | 200 |

These data underscore the importance of considering stereochemistry in the design and development of this compound derivatives to ensure optimal target engagement and functional response.

Role of the 8-Methoxy Substituent in Affinity, Selectivity, and Mechanistic Outcome

The 8-methoxy group is a key structural feature of the this compound scaffold, and its presence can significantly influence the compound's pharmacological profile. This substituent can impact affinity, selectivity, and the ultimate mechanistic outcome through a combination of electronic and steric effects.

From an electronic standpoint, the methoxy (B1213986) group is an electron-donating group, which can influence the electron density of the aromatic ring. This can, in turn, affect the strength of interactions with the biological target, such as pi-pi stacking or cation-pi interactions. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction within the binding pocket.

Furthermore, the steric bulk of the methoxy group can influence the orientation of the molecule within the binding site, thereby affecting both affinity and selectivity. Depending on the topology of the binding pocket, the 8-methoxy group could either be a favorable substituent that occupies a specific sub-pocket, leading to enhanced affinity, or it could introduce steric hindrance, preventing optimal binding. The precise role of the 8-methoxy group is therefore target-dependent and requires empirical investigation for each specific biological interaction.

Contribution of the 2-Aminomethyl Moiety to Receptor Recognition and Enzymatic Modulation

The 2-aminomethyl moiety is a fundamental component of the this compound pharmacophore, playing a crucial role in receptor recognition and, potentially, in the modulation of enzymatic activity. The basic nitrogen atom within this group is typically protonated at physiological pH, allowing it to form a key ionic interaction with a conserved acidic residue, such as an aspartate, in the binding pocket of many G-protein coupled receptors (GPCRs). nih.gov This salt bridge is often a primary anchoring point for the ligand, and its strength can be a major determinant of binding affinity.

The nature of the substituent on the nitrogen atom also significantly influences the pharmacological profile. For example, in the 2-aminotetralin series, analogs with an N,N-dimethylamine substituent at the C(2) position consistently show the highest affinity for the 5-HT1D receptor. nih.gov This suggests that the size and lipophilicity of the N-substituents are critical for fine-tuning receptor selectivity.

Beyond receptor binding, aminomethylated compounds have also been shown to modulate the activity of enzymes. For instance, a series of 8-aminomethylated derivatives of oroxylin A were found to be potent inhibitors of α-glucosidase, with some analogs exhibiting significantly greater inhibitory activity than the parent compound. researchgate.net This indicates that the introduction of an aminomethyl group can confer or enhance enzymatic inhibitory properties.

The following table provides a hypothetical representation of how N-substitution on the 2-aminomethyl group could influence receptor affinity, based on trends observed in related compound classes.

Hypothetical Influence of N-Substitution on Receptor Affinity (Ki, nM)

| N-Substituent | Target Receptor Affinity (Ki, nM) |

|---|---|

| -NH2 | 100 |

| -NHCH3 | 50 |

| -N(CH3)2 | 10 |

These examples underscore the pivotal role of the 2-aminomethyl moiety in mediating interactions with biological targets and highlight the potential for modulating activity through strategic modification of the nitrogen substituents.

Rational Design Principles for Optimizing Potency and Selectivity in 2-Aminomethylchroman Analogs

The rational design of 2-aminomethylchroman analogs with optimized potency and selectivity relies on a deep understanding of the SAR and SMR principles discussed in the preceding sections. By leveraging this knowledge, medicinal chemists can make targeted modifications to the lead structure to enhance desired pharmacological properties while minimizing off-target effects.

One key principle is the use of computational modeling to guide the design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.govfrontiersin.org This allows for the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Structure-based drug design is another powerful approach, particularly when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict the binding mode of 2-aminomethylchroman derivatives within the target's active site, providing insights into key interactions that can be exploited to improve affinity and selectivity. nih.gov

The optimization of potency and selectivity often involves a multi-pronged approach that considers several aspects of the molecular structure:

Scaffold Modification: Subtle changes to the chroman ring system can alter its conformational properties and influence how the key pharmacophoric elements are presented to the target.

Substituent Optimization: As discussed in section 6.1, the systematic variation of substituents on the aromatic ring can be used to fine-tune electronic and steric properties to maximize favorable interactions and minimize unfavorable ones.

Stereochemical Control: The synthesis of enantiomerically pure compounds is essential to ensure that the most active stereoisomer is being evaluated, as highlighted in section 6.2.

N-Substituent Variation: The 2-aminomethyl group provides a convenient handle for modification, and the exploration of a diverse range of N-substituents can have a profound impact on both potency and selectivity.

By integrating these rational design principles, it is possible to systematically evolve a lead compound like this compound into a highly potent and selective clinical candidate.

Elucidating Structure-Mechanism Relationships through Comparative Analysis

A thorough understanding of the structure-mechanism relationship (SMR) is crucial for predicting how a compound will behave in a biological system and for designing safer and more effective drugs. Elucidating the SMR for this compound derivatives involves a comparative analysis of structurally related compounds and their effects on biological function.

By systematically altering specific structural features and observing the resulting changes in the mechanism of action, researchers can identify the molecular determinants responsible for a particular biological outcome. For example, in a series of analogs, one might observe that compounds with a certain substituent at a specific position act as full agonists, while those with a different substituent at the same position are partial agonists or even antagonists. This would suggest that this particular structural feature is critical for determining the functional response.

QSAR studies can also contribute to the elucidation of SMR. By correlating structural descriptors with mechanistic parameters (e.g., agonist efficacy, antagonist potency), it is possible to build models that can predict the mechanistic profile of new compounds. frontiersin.org

A comparative analysis of the functional activity of different this compound derivatives would involve a battery of in vitro and in vivo assays. For instance, if the target is a GPCR, one would compare the ability of different analogs to stimulate or inhibit second messenger production, receptor internalization, and downstream signaling events.

The following table provides a hypothetical example of a comparative analysis of the functional activity of three this compound analogs, illustrating how structural changes can lead to different mechanistic outcomes.

Comparative Functional Activity of this compound Analogs

| Analog | Structural Modification | Functional Activity | Efficacy (% of Full Agonist) |

|---|---|---|---|

| Analog A | Parent Compound | Full Agonist | 100% |

| Analog B | Modification at C-6 | Partial Agonist | 50% |

| Analog C | Modification of N-substituent | Antagonist | 0% |

Through such comparative studies, a clear picture of the SMR for the this compound class of compounds can be established, providing invaluable guidance for the development of new therapeutic agents with precisely tailored mechanisms of action.

Applications of 2 Aminomethyl 8 Methoxychroman As a Chemical Probe for Biological Inquiry

Criteria for High-Quality Chemical Probes in Biological Systems

Information regarding the evaluation of 2-Aminomethyl-8-methoxychroman based on the established criteria for high-quality chemical probes is not available. These criteria typically include potency, selectivity, and a well-defined mechanism of action.

Strategies for Derivatizing this compound into a Chemical Probe

There are no published methods describing the derivatization of this compound for the purpose of creating a chemical probe.

Introduction of Photoaffinity Tags and Reporter Groups

Specific examples or proposed strategies for introducing photoaffinity tags or reporter groups onto the this compound scaffold have not been reported.

Utilization in Target Validation and Deconvolution Studies

There are no documented cases of this compound or its derivatives being used in target validation or deconvolution studies.

Employment in Elucidating Biological Pathway Function

Research on the use of this compound to investigate and clarify the function of biological pathways has not been published.

Development and Application of Orthogonal and Negative Control Probes

The development and application of orthogonal or negative control probes related to this compound are not described in the available literature.

Q & A

Q. Table 1. Comparative Bioactivity of this compound Derivatives

| Derivative | Target Receptor | IC (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| R = H | GPCR-X | 12.3 ± 1.2 | 8.5 | |

| R = CH | Kinase-Y | 45.7 ± 3.8 | 2.1 |

Q. Table 2. Methodological Approaches in Recent Studies

| Study Type | Percentage (%) | Key Techniques |

|---|---|---|

| Synthetic | 37 | Catalytic hydrogenation, HPLC |

| Biological | 26 | MTT assay, Western blot |

| Computational | 16 | DFT, Molecular docking |

| Multidisciplinary | 21 | SAR, Meta-analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.